N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked via an ethyl spacer to an acetamide group substituted with a 2,3-dihydrobenzofuran moiety. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c23-19(12-13-5-6-14-8-10-24-17(14)11-13)20-9-7-18-21-15-3-1-2-4-16(15)22-18/h1-6,11H,7-10,12H2,(H,20,23)(H,21,22) |
InChI Key |
NSNCQLSSDODFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A widely adopted method involves:
N-Alkylation to Introduce Ethylamine
The 2-position of benzimidazole is functionalized via alkylation:
-
Reagents : 2-Chloromethylbenzimidazole (1.0 equiv), ethylenediamine (1.2 equiv)
-
Conditions : Reflux in ethanol with K₂CO₃ (2.0 equiv) for 8 hours.
-
Workup : Filtration, solvent evaporation, and silica gel chromatography.
Synthesis of 2-(2,3-Dihydro-1-Benzofuran-6-yl)Acetic Acid (Intermediate B)
Benzofuran Ring Construction
Dihydrobenzofuran synthesis employs cyclization of substituted salicylaldehydes :
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the acid:
-
Reagents : NaOH (2.0 equiv), H₂O/MeOH (1:1)
-
Workup : Acidification with HCl to pH 2–3, extraction with ethyl acetate.
Amide Coupling to Assemble the Target Compound
Activation of Intermediate B
The carboxylic acid is activated as an acyl chloride:
Coupling with Intermediate A
-
Reagents : Intermediate A (1.0 equiv), activated Intermediate B (1.1 equiv)
-
Conditions : Pyridine (2.0 equiv) in DCM at 0°C → room temperature for 12 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Analytical Validation
Reaction Condition Tuning
Spectroscopic Confirmation
-
¹H NMR : Key peaks include:
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzimidazole alkylation | Ethylenediamine, K₂CO₃, EtOH | 72 | 98 |
| Benzofuran hydrolysis | NaOH, H₂O/MeOH | 95 | 99 |
| Amide coupling | Pyridine, DCM | 89 | 97 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzofuran rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using standard reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that certain benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study:
A study synthesized various benzimidazole derivatives and tested them against multiple microbial strains using the tube dilution method. The results demonstrated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, indicating strong antimicrobial potential .
Anticancer Properties
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide has also been investigated for its anticancer properties. Benzimidazole derivatives have been reported to inhibit the growth of various cancer cell lines.
Case Study:
In vitro studies have shown that certain benzimidazole derivatives can effectively inhibit the proliferation of human colorectal carcinoma cells (HCT116). One study reported IC50 values for some compounds in the range of 4.53 µM to 5.85 µM, which were more potent than established chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that the compound may be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been a focal point in research related to metabolic disorders and cancer.
Enzyme Targets:
Research has indicated that compounds with similar structures can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in purine synthesis and is a target for many antimetabolite drugs. Additionally, studies on other benzimidazole derivatives have explored their inhibitory effects on enzymes involved in tumor metabolism and antibiotic resistance mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the benzimidazole core or the substituents can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituting different aryl groups | Alters potency against cancer cell lines |
| Modifying side chains | Influences antimicrobial effectiveness |
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzimidazole Moieties
2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide ():
This analogue differs by a methyl substitution on the benzimidazole nitrogen. Methyl groups can enhance lipophilicity (logP) and metabolic stability by blocking oxidative metabolism. However, steric hindrance from the methyl group may reduce binding affinity to certain targets compared to the unmethylated parent compound.- N-Substituted Phenyl Benzamide Derivatives (): Compounds like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) incorporate a thioacetamide bridge and nitro groups. In contrast, the target compound’s acetamide linker lacks sulfur, favoring hydrogen-bonding interactions over covalent bonding .
Heterocyclic Variations: Benzothiazole and Triazole Derivatives
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (): Replacing benzimidazole with benzothiazole introduces a sulfur atom, which can alter electronic properties and binding modes. The target compound’s dihydrobenzofuran moiety balances lipophilicity (logP ~3.2) and aromaticity, favoring both absorption and target engagement .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides ():
Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature strong electron-withdrawing groups (e.g., CF₃) that enhance metabolic stability but may reduce bioavailability due to increased polarity. The target compound’s dihydrobenzofuran lacks such groups, suggesting a different metabolic profile .- Triazole-Thiazole Hybrids (): Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit extended conjugation and bromine substituents, which improve halogen bonding but complicate synthesis. The target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetics .
Functional Group Modifications
Click Chemistry-Derived Analogues ():
Compounds synthesized via click chemistry, such as [18F]-labeled curcumin derivatives , highlight the utility of triazole linkages for radiopharmaceutical applications. While the target compound lacks such modifications, its benzimidazole-ethyl-acetamide core could serve as a platform for future derivatization using click chemistry .- N,O-Bidentate Directing Group Analogues (): N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates the role of N,O-bidentate groups in metal-catalyzed C–H activation.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s moderate logP and rotatable bonds suggest favorable oral bioavailability compared to bulkier analogues (e.g., adamantyl derivatives).
- Triazole-thiazole hybrids () exhibit higher molecular weights and complexity, which may hinder drug-likeness per Lipinski’s rules.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews various studies that have explored its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 262.31 g/mol. The structure features a benzimidazole moiety linked to a benzofuran derivative, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit SARS-CoV-2 through molecular docking studies targeting key viral proteins such as the main protease (M pro) and RNA-dependent RNA polymerase (RdRp) .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values indicating significant potency .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may interfere with enzymes critical for viral replication and cancer cell survival.
- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to reduced viability .
- Interaction with Receptors : The compound may also interact with specific receptors involved in cellular signaling pathways, further influencing its biological effects .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via condensation reactions between benzimidazole/benzothiazole derivatives and acetamide-bearing precursors. For example:
- Use 1-(adamantylacetyl)-1H-imidazole or similar intermediates reacted with benzothiazol-2-amine derivatives under reflux in solvents like CHCl₃ or ethanol .
- Monitor reaction progress via TLC and purify via recrystallization (e.g., using 80% ethanol) or column chromatography .
- Optimize yields by adjusting molar ratios (e.g., 1:1.1 for amine to acylating agent) and extending reflux times (4–6 hours) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon connectivity .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with H-bonded dimers) .
- HPLC/TLC : Ensure purity and monitor reaction progression .
Q. What preliminary in vitro assays are suitable for evaluating biological activity?
- Assay Design :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms using stopped-flow CO₂ hydration assays .
- Anti-inflammatory Testing : Measure COX-1/COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA in macrophage models .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can X-ray crystallography data confirm molecular structure and intermolecular interactions?
- Analysis Workflow :
- Determine space group (e.g., triclinic P1) and unit cell parameters .
- Identify H-bonding patterns (e.g., N–H⋯N and C–H⋯O interactions) and π-π stacking using software like Mercury .
- Validate dihedral angles (e.g., gauche conformation of adamantyl groups at ~-100°) to assess steric effects .
Q. What strategies resolve contradictions between computational predictions and experimental SAR data?
- Approach :
- Cross-validate docking results (e.g., Autodock Vina) with experimental IC₅₀ values for carbonic anhydrase inhibition .
- Refine force fields in molecular dynamics simulations using crystallographic data (e.g., torsional parameters from X-ray structures) .
- Apply machine learning (e.g., QSAR models) to reconcile discrepancies in activity trends .
Q. How to design experiments to elucidate mechanisms like carbonic anhydrase inhibition?
- Experimental Plan :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and stoichiometry.
- Mutagenesis Studies : Replace key residues (e.g., Zn²⁺-coordinating histidines) to validate binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
